molecular formula C42H55N8O14PS3 · 2Na B1160847 8-DY547-cGMP

8-DY547-cGMP

Cat. No.: B1160847
M. Wt: 1069.1
InChI Key: VKTWASDKFOZMCE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

8-DY547-cGMP is a fluorescently-labeled cyclic nucleotide that is used to study the activation of cyclic nucleotide-gated ion channels, particularly the CNGA2 channel. This compound is designed to mimic the natural cyclic guanosine monophosphate, allowing researchers to visualize and analyze the activation and function of these channels in sensory signal transduction in photoreceptors and olfactory cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-DY547-cGMP involves the conjugation of the fluorescent dye DY547 to cyclic guanosine monophosphate. The process typically includes the following steps:

    Activation of cyclic guanosine monophosphate:

    Conjugation with DY547: The activated cyclic guanosine monophosphate is then reacted with the fluorescent dye DY547 under controlled conditions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 8-DY547-cGMP primarily undergoes binding and activation reactions with cyclic nucleotide-gated ion channels. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

  • Reagents: Cyclic guanosine monophosphate, DY547 dye.
  • Conditions: The reactions are carried out under controlled temperature and pH conditions to ensure the stability of the fluorescent label and the cyclic nucleotide.

Major Products: The major product of the reaction is this compound itself, which is used for further studies in sensory signal transduction .

Scientific Research Applications

8-DY547-cGMP has a wide range of applications in scientific research, including:

Mechanism of Action

8-DY547-cGMP exerts its effects by binding to cyclic nucleotide-gated ion channels, particularly the CNGA2 channel. The binding of this compound to these channels induces a conformational change that opens the channel, allowing the flow of ions. This process is rapid and reversible, and the fluorescent label allows for real-time visualization of channel activation .

Comparison with Similar Compounds

  • 8-DY547-cAMP: Another fluorescently-labeled cyclic nucleotide used to study cyclic nucleotide-gated ion channels.
  • 8-DY647-cGMP: A similar compound with a different fluorescent dye, used for similar applications.

Uniqueness: 8-DY547-cGMP is unique in its ability to mimic the natural cyclic guanosine monophosphate while providing a fluorescent label for visualization. It opens the cyclic nucleotide-gated ion channels with equal efficiency as cyclic guanosine monophosphate, making it a valuable tool for studying these channels .

Properties

Molecular Formula

C42H55N8O14PS3 · 2Na

Molecular Weight

1069.1

IUPAC Name

disodium;2-[3-[3-[4-[2-[[2-amino-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-oxo-4,5,7,8-tetrahydro-1H-purin-8-yl]sulfanyl]ethylamino]-4-oxobutyl]-1-ethyl-3-methyl-5-sulfonato-3a,7a-dihydroindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-6-sulfonate

InChI

InChI=1S/C42H57N8O14PS3.2Na/c1-6-48-27-16-14-23(67(56,57)58)20-26(27)42(5,31(48)11-8-10-30-41(3,4)25-15-13-24(68(59,60)61)21-28(25)49(30)7-2)17-9-12-32(51)44-18-19-66-40-45-33-36(46-39(43)47-37(33)53)50(40)38-34(52)35-29(63-38)22-62-65(54,55)64-35;;/h8,10-11,13-16,20-21,26-27,29,33-36,38,40,45,52H,6-7,9,12,17-19,22H2,1-5H3,(H6-,43,44,46,47,51,53,54,55,56,57,58,59,60,61);;/q;2*+1/p-2

InChI Key

VKTWASDKFOZMCE-UHFFFAOYSA-L

SMILES

CCN1C2=C(C=CC(=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4C=CC(=CC4C3(C)CCCC(=O)NCCSC5NC6C(N5C7C(C8C(O7)COP(=O)(O8)[O-])O)N=C(NC6=O)N)S(=O)(=O)[O-])CC)(C)C.[Na+].[Na+]

Synonyms

1-ethyl-2-((4E)-4-(1-ethyl-3-(4-(2-(methylthio)ethylamino)-4-oxobutyl)-5-sulfonatoindolin-2-ylidene)but-2-en-2-yl)-3,3-dimethyl-3H-indolium-5-sulfonate-guanosine-3/',5/'-cyclic monophosphate, disodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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